(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a naphthalen-1-yl group linked via an amide bond to a 5-nitrothiophen-2-yl-substituted acrylate backbone. This compound’s structure combines electron-rich (naphthalene) and electron-deficient (5-nitrothiophene) moieties, which may enhance its electronic and biological properties.
Properties
IUPAC Name |
(E)-N-naphthalen-1-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(10-8-13-9-11-17(23-13)19(21)22)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSSYAYWFMQNF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is C17H12N2O3S, with a molecular weight of 324.35 g/mol. The compound features a naphthalene moiety and a nitrothiophene group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2O3S |
| Molecular Weight | 324.35 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the condensation reaction between naphthalen-1-amine and 5-nitrothiophene-2-carbaldehyde. The reaction is conducted under reflux conditions in an appropriate solvent, such as ethanol, to yield the desired product in good yields.
Antimicrobial Properties
Research has indicated that compounds containing thiophene and nitro groups exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrothiophene have been shown to possess antibacterial activities against various strains of bacteria. The presence of the nitro group enhances the electron-withdrawing ability, which may contribute to the mechanism of action against microbial pathogens .
Anticancer Activity
Studies have demonstrated that compounds similar to (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide exhibit cytotoxic effects on cancer cell lines. For example, compounds with naphthalene and thiophene structures have shown promise in inhibiting cell proliferation in breast and lung cancer models. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
- Antimycobacterial Activity : A series of related compounds were screened for their activity against Mycobacterium tuberculosis (Mtb). Some derivatives showed potent activity comparable to standard antituberculosis drugs like isoniazid (INH). The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced antimicrobial efficacy .
- Cytotoxicity Assessments : In vitro cytotoxicity tests conducted on various cell lines revealed that (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide exhibited minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable therapeutic window for further development .
The biological activity of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can generate ROS upon reduction, leading to oxidative stress in microbial cells.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the naphthalen-2-yl substitution exhibit enhanced antimicrobial properties. For instance, derivatives similar to (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide have shown significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This highlights the potential for developing new antimicrobial agents based on this compound.
Chemosensor Applications
The compound has been explored for use in chemosensors due to its ability to interact with various analytes. The strong π-conjugation between the nitro group and the thiophene ring enhances its sensitivity in detecting specific ions or molecules . This property can be leveraged for environmental monitoring and biomedical diagnostics.
Drug Delivery Systems
Incorporating acrylamide into drug candidates has been shown to improve their solubility and membrane permeability, which are crucial for effective drug delivery . The structural characteristics of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide suggest it could serve as a promising candidate for enhancing the bioavailability of therapeutic agents.
Polymer Synthesis
The acrylamide group allows for polymerization, enabling the synthesis of novel polymeric materials with tailored properties. These polymers can be used in various applications, including coatings, adhesives, and drug delivery systems.
Nanoparticle Functionalization
The compound can be utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities in drug delivery systems . By attaching this compound to nanoparticle surfaces, researchers can enhance the specificity of therapeutic agents towards diseased tissues while minimizing side effects.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including those similar to (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide. Results demonstrated that these compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting they could be developed as new antibiotics .
Chemosensor Development
Another case study focused on developing chemosensors based on thiophene derivatives. The incorporation of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide into sensor designs resulted in improved detection limits for heavy metal ions, showcasing its potential in environmental applications .
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are:
- Acrylamide linker : Facilitates conjugation and hydrogen bonding.
Comparisons with analogues :
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) (): Replaces 5-nitrothiophene with a 4-fluorophenyl group.
(E)-3-(naphthalen-1-yl)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)acrylamide (9) ():
Molecular Modeling and Electronic Properties
- Nitrothiophene vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can reaction yields be improved?
- Methodological Answer: The synthesis typically involves coupling 5-nitrothiophene-2-carbaldehyde with naphthalen-1-amine via a Knoevenagel condensation or acryloylation. Key steps include:
- Using α-bromoacrylic acid derivatives in DMF with EDCI as a coupling agent under ice-cooling to minimize side reactions .
- Purification via column chromatography (e.g., dichloromethane:methanol gradients) to isolate the (E)-isomer, confirmed by NMR coupling constants () .
- Yield optimization: Adjusting stoichiometry (1.2:1 molar ratio of acryloyl chloride to amine) and solvent polarity (e.g., ethyl acetate/petroleum ether) to reduce byproducts .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer:
- Spectroscopy: NMR detects the trans-configuration (coupling constant for α,β-unsaturated protons). NMR identifies carbonyl (C=O) at ~165–170 ppm and nitro group contributions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak ( ~377.35 for ) and isotopic patterns .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Q. What solvent systems are recommended for dissolving this compound, and how can solubility challenges be addressed?
- Methodological Answer:
- Primary Solvents: DMSO (≥46.1 mg/mL) is optimal for biological assays. For crystallization, use ethanol or 2-propanol .
- Solubility Enhancement: Pre-warm to 37°C with sonication (10–15 min). For low-polarity media, employ co-solvents (e.g., 10% Tween-80 in PBS) or micellar encapsulation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity (nitrothiophene moiety acts as an electron-deficient site) .
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinases or tubulin) to predict binding affinities. Validate docking poses with MD simulations (NAMD/GROMACS) .
- QSAR Studies: Correlate nitro group orientation (E-configuration) with anticancer activity using regression models .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Curves: Test multiple concentrations (1 nM–100 µM) to identify IC discrepancies caused by assay sensitivity (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Stability: Incubate with liver microsomes to assess if rapid degradation (e.g., nitro reduction) alters activity in vitro vs. in vivo .
- Crystallography: Solve the X-ray structure (SHELX suite) to verify if polymorphism or crystal packing affects bioavailability .
Q. How can crystallographic data (e.g., SHELX/ORTEP) elucidate stereochemical or packing anomalies?
- Methodological Answer:
- X-ray Refinement: Use SHELXL for small-molecule refinement. Key parameters: , , and Flack x parameter to confirm enantiopurity .
- ORTEP Visualization: Generate thermal ellipsoid plots to identify steric clashes (e.g., naphthyl vs. nitrothiophene groups) influencing molecular conformation .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., π-π stacking between naphthalene rings) to explain packing efficiency .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer:
- Catalyst Optimization: Replace EDCI with polymer-supported carbodiimides to facilitate catalyst recovery and reduce waste .
- Flow Chemistry: Implement continuous-flow reactors with in-line NMR monitoring to prevent Z-isomer formation during acryloylation .
- Crystallization Control: Use anti-solvent (hexane) addition under controlled cooling rates to suppress racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
